molecular formula C10H7NO2S B6413966 2-(5-Formylthiophen-2-yl)-4-hydroxypyridine, 95% CAS No. 1261907-90-7

2-(5-Formylthiophen-2-yl)-4-hydroxypyridine, 95%

Cat. No. B6413966
CAS RN: 1261907-90-7
M. Wt: 205.23 g/mol
InChI Key: NGXRRRMOFOLUSY-UHFFFAOYSA-N
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Description

2-(5-Formylthiophen-2-yl)-4-hydroxypyridine, 95% (2FTHP) is an organic compound used in the field of organic synthesis. It is a derivative of pyridine and can be used as a starting material in the synthesis of various organic molecules. 2FTHP is a valuable intermediate for the synthesis of biologically active molecules, such as drugs and pesticides. The compound has been studied extensively for its potential applications in the fields of biochemistry and physiology.

Mechanism of Action

2-(5-Formylthiophen-2-yl)-4-hydroxypyridine, 95% is an organic compound that acts as a nucleophile, meaning it can react with electrophiles to form covalent bonds. This reaction can be used to synthesize various organic molecules, such as drugs and pesticides. The compound can also react with other organic molecules, such as nucleosides and nucleotides, to form covalent bonds.
Biochemical and Physiological Effects
2-(5-Formylthiophen-2-yl)-4-hydroxypyridine, 95% has been studied for its potential effects on biochemical and physiological processes. The compound has been found to inhibit the growth of certain bacteria, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to inhibit the growth of certain fungi, such as Candida albicans and Aspergillus niger. Additionally, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

2-(5-Formylthiophen-2-yl)-4-hydroxypyridine, 95% has several advantages for lab experiments. The compound is relatively inexpensive and easy to obtain, making it a cost-effective starting material for organic synthesis. Additionally, the compound is stable and can be stored for long periods of time without significant degradation. However, the compound is highly toxic and should be handled with caution in the laboratory.

Future Directions

There are several potential future directions for the use of 2-(5-Formylthiophen-2-yl)-4-hydroxypyridine, 95%. The compound could be used in the synthesis of more complex organic molecules, such as peptides and proteins. Additionally, the compound could be used in the synthesis of more biologically active molecules, such as hormones and enzymes. The compound could also be used in the synthesis of more effective drugs and pesticides. Finally, the compound could be used in the synthesis of more efficient biochemicals, such as nucleosides and nucleotides.

Synthesis Methods

2-(5-Formylthiophen-2-yl)-4-hydroxypyridine, 95% can be synthesized from 4-hydroxy-3-methoxybenzaldehyde and thiophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The product is then isolated by precipitation and purified by recrystallization.

Scientific Research Applications

2-(5-Formylthiophen-2-yl)-4-hydroxypyridine, 95% has been used in various scientific studies, including those related to drug and pesticide synthesis, biochemistry, and physiology. The compound has been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and antimicrobial agents. It has also been used in the synthesis of various pesticides, such as herbicides and insecticides. Additionally, 2-(5-Formylthiophen-2-yl)-4-hydroxypyridine, 95% has been used in the synthesis of various biochemicals, such as nucleosides and nucleotides.

properties

IUPAC Name

5-(4-oxo-1H-pyridin-2-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-6-8-1-2-10(14-8)9-5-7(13)3-4-11-9/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRRRMOFOLUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692498
Record name 5-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261907-90-7
Record name 5-(4-Oxo-1,4-dihydropyridin-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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